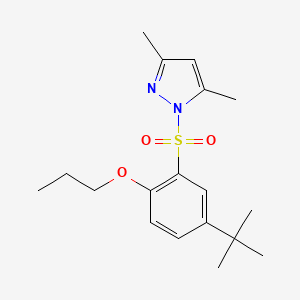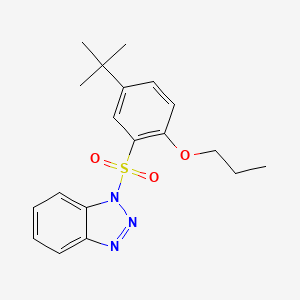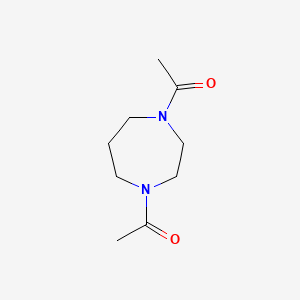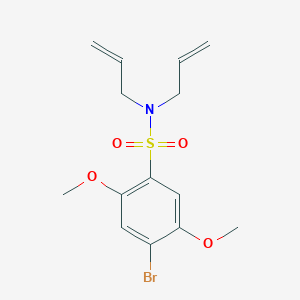
4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide, also known as BDMPEA, is a sulfonamide derivative that has been studied for its potential use in scientific research. This compound has been found to have interesting biochemical and physiological effects, which make it a promising tool for studying various biological processes.
Mecanismo De Acción
4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide acts as an agonist for dopamine, serotonin, and adrenergic receptors, which means that it activates these receptors and triggers downstream signaling pathways. This compound has been found to have a higher affinity for certain subtypes of these receptors, which makes it a useful tool for studying their specific functions.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure, and the modulation of glucose metabolism. These effects make it a promising tool for studying various biological processes and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide in lab experiments is its high affinity for dopamine, serotonin, and adrenergic receptors, which makes it a useful tool for studying their function and regulation. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the use of 4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide in scientific research. One direction is the study of its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Another direction is the development of new derivatives of this compound with improved selectivity and efficacy for specific receptor subtypes. Finally, the use of this compound in combination with other compounds and techniques, such as optogenetics and gene editing, may provide new insights into the function and regulation of neurotransmitter receptors.
Métodos De Síntesis
4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with propargylamine, followed by the reaction of the resulting intermediate with propargyl alcohol. The final product is obtained through a purification process that involves recrystallization.
Aplicaciones Científicas De Investigación
4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide has been used in various scientific research studies, including those related to the study of dopamine receptors, serotonin receptors, and adrenergic receptors. This compound has been found to have high affinity for these receptors, making it a useful tool for studying their function and regulation.
Propiedades
IUPAC Name |
4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-5-7-16(8-6-2)21(17,18)14-10-12(19-3)11(15)9-13(14)20-4/h5-6,9-10H,1-2,7-8H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOLZWJUEGWFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
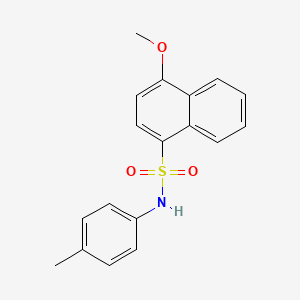
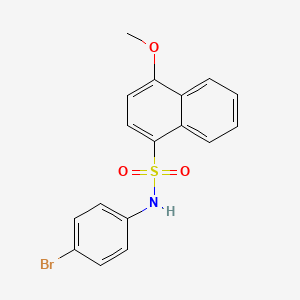
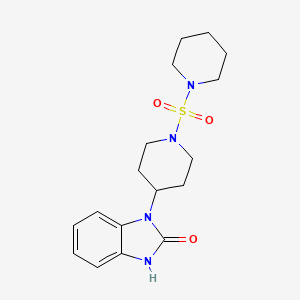



![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
![4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)
